
5,6,11,12-Tetrahydrochrysene-2,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,11,12-Tetrahydrochrysene-2,8-diol is a carbotetracyclic compound characterized by its unique structure, which includes hydroxy groups at positions 2 and 8 and ethyl groups at positions 5 and 11. This compound is known for its interaction with estrogen receptors, acting as an agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications using reagents such as m-chloroperbenzoic acid for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,11,12-Tetrahydrochrysene-2,8-diol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid to introduce epoxide groups.
Reduction: Employing reducing agents to modify specific functional groups.
Substitution: Reactions where hydroxy or ethyl groups are replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5,6,11,12-Tetrahydrochrysene-2,8-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of carbotetracyclic systems and their reactivity.
Biology: Investigated for its interaction with estrogen receptors, providing insights into hormone signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating estrogen receptor activity in various diseases.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha, promoting the association of coactivators and enhancing transcriptional activity. Conversely, it acts as an antagonist for estrogen receptor beta, preventing coactivator association and inhibiting transcriptional activity. This dual action is attributed to the stabilization of different conformations of the ligand-binding domains of the receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with high affinity for both estrogen receptor alpha and beta.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with distinct effects on bone and breast tissue.
Uniqueness
5,6,11,12-Tetrahydrochrysene-2,8-diol is unique due to its dual action on estrogen receptors, acting as an agonist for one subtype and an antagonist for another. This property makes it a valuable tool for studying estrogen receptor signaling and developing targeted therapies .
Eigenschaften
CAS-Nummer |
138090-17-2 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
5,6,11,12-tetrahydrochrysene-2,8-diol |
InChI |
InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2 |
InChI-Schlüssel |
JBPZHQMEGZUBPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CCC3=C2C=CC(=C3)O)C4=C1C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
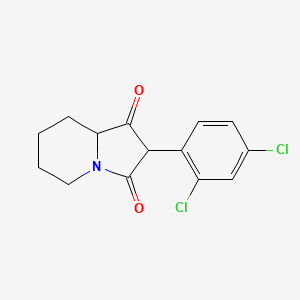
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
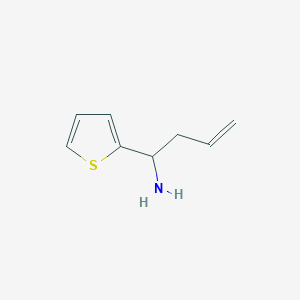
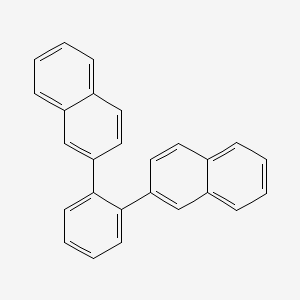
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
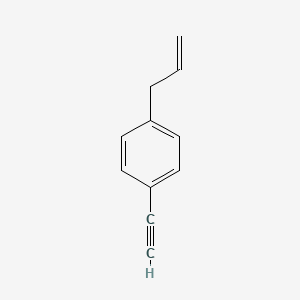
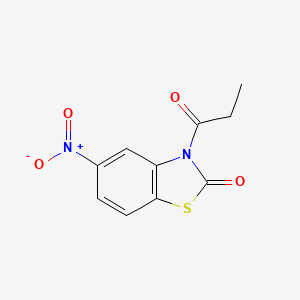
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
